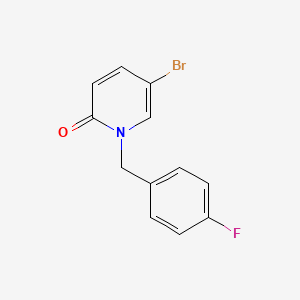

![molecular formula C20H23N3O B2353789 3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 370588-23-1](/img/structure/B2353789.png)

3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

There is limited information available on the synthesis of this compound. One method involves the use of triethylamine in water at 170℃ for approximately 10 minutes under microwave irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Efficient Synthesis in Ionic Liquid : This compound is synthesized via a three-component reaction of aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexandione, and 5-amino-3-methyl-1-phenylpyrazole in ionic liquid without using any catalyst. This method offers easier work-up, milder conditions, and an environmentally benign procedure (Shi & Yang, 2011).

- One-Pot Synthesis in Aqueous Media : A similar synthesis approach is used in aqueous media, providing advantages like convenient operation, higher yields, lower cost, and environmental friendliness (Wang & Shi, 2012).

Applications in Structural and Quantum Chemical Studies

- Structural and Quantum Chemical Analysis : Studies have been conducted on the quantum chemical simulation and optical absorption measurements of various pyrazolo[3,4-b]quinoline derivatives, revealing insights into their absorption spectra and molecular structures (Koścień et al., 2003).

- X-ray Diffraction Analysis : The structure of certain derivatives of this compound has been proven by X-ray diffraction data, contributing to a deeper understanding of its chemical properties (Lipson et al., 2006).

Medicinal Chemistry and Biological Activities

- Apoptosis Induction in Cancer Cells : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, related to this compound, have been identified as potent inducers of apoptosis in cancer cells, showcasing therapeutic potential in oncology (Zhang et al., 2008).

- Antimicrobial and Antiviral Activity : Hydrazine and pyrazolo[3,4-b]quinoline derivatives, which include this compound, exhibit a range of biological activities, including antimicrobial and antiviral effects (Kumara et al., 2016).

Propiedades

IUPAC Name |

3,7,7-trimethyl-4-(4-methylphenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-11-5-7-13(8-6-11)17-16-12(2)22-23-19(16)21-14-9-20(3,4)10-15(24)18(14)17/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFUYSHWMLTFPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)